molecular formula C8H5ClN2O B3050281 3-Chloro-4-phenylfurazan CAS No. 24786-13-8

3-Chloro-4-phenylfurazan

Cat. No. B3050281
CAS RN: 24786-13-8
M. Wt: 180.59 g/mol
InChI Key: XPNVNMPGTQWLOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-4-phenylfurazan involves several steps. Notably, no Beckmann rearrangement occurs when ω-chlorophenylglyoxime is treated with phosphorus pentachloride. Instead, the steam-volatile product obtained is 3-chloro-4-phenylfurazan, contrary to previous reports that suggested 3-chloro-5-phenyl-1,2,4-oxadiazole as the product .


Molecular Structure Analysis

The crystal structure of 3-Chloro-4-phenylfurazan reveals an orthorhombic arrangement with specific unit-cell parameters. The compound crystallizes in the space group Pbca. In the crystal packing, molecules are linked via N–H·O and N–H·N hydrogen bonds .


Chemical Reactions Analysis

  • It can undergo cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a one-flask process to yield multi-substituted furans .
  • The compound can be used as an intermediate for the synthesis of insecticides and pesticides .

Scientific Research Applications

  • Oxidation Agent in Organic Synthesis 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione, a compound structurally related to 3-Chloro-4-phenylfurazan, has been used as an effective oxidizing agent. It is particularly utilized for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles, providing moderate to good yields at room temperature. This showcases its utility in synthetic organic chemistry (Zolfigol et al., 2006).

  • In Smiles Rearrangement Phenylfurazans, like 3-Chloro-4-phenylfurazan, have been studied in the context of the Smiles rearrangement. This research highlights their potential in organic reactions, particularly in the synthesis and transformation of various furazan derivatives (Boschi et al., 2001).

  • Formation of Tricarbonylrhenium Complexes Compounds structurally related to 3-Chloro-4-phenylfurazan have been used to synthesize new tricarbonylrhenium complexes. These complexes have significant potential in various applications due to their unique geometric and electronic properties (Wolff et al., 2013).

  • Nonlinear Optical Properties Derivatives of phenylfurazan, closely related to 3-Chloro-4-phenylfurazan, have been synthesized and studied for their nonlinear optical properties. This research indicates their potential in optical device applications, such as optical limiters (Rahulan et al., 2014).

  • Synthesis of Medicinal Compounds 3-Chloro-1-phenyl-1-propanol, a compound related to 3-Chloro-4-phenylfurazan, is used as a chiral intermediate in the synthesis of antidepressant drugs. This highlights its importance in pharmaceutical chemistry (Choi et al., 2010).

  • In Corrosion Inhibition Certain triazole derivatives closely associated with 3-Chloro-4-phenylfurazan have been studied for their effectiveness in inhibiting corrosion, particularly of mild steel in acidic media. This underscores its potential in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).

  • Synthesis of Energetic Materials Highly energetic derivatives of furazan, like 3,4-di(nitramino)furazan, derived from compounds similar to 3-Chloro-4-phenylfurazan, have been synthesized and studied. This research is significant in the development of advanced explosive materials (Tang et al., 2015).

  • In Suzuki-Miyaura Reaction 3-Chloro-4-phenylfurazan has been used in palladium-catalyzed cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, highlighting its utility in creating biaryl compounds (Vasil’ev et al., 2011).

  • In Metal Ion Detection Derivatives of benzofurazan, structurally similar to 3-Chloro-4-phenylfurazan, have been utilized in the development of sensors for the detection of metal ions like Fe³⁺. This is significant in environmental monitoring and analytical chemistry (Ozturk et al., 2007).

properties

IUPAC Name

3-chloro-4-phenyl-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNVNMPGTQWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10524585
Record name 3-Chloro-4-phenyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24786-13-8
Record name 3-Chloro-4-phenyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10524585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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